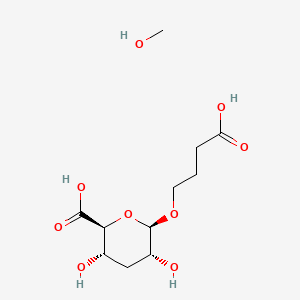

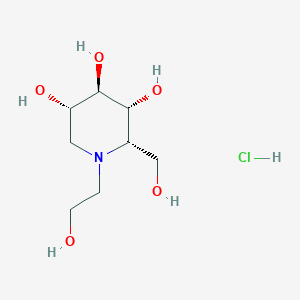

(2S,3S,5R,6R)-6-(3-carboxypropoxy)-3,5-dihydroxyoxane-2-carboxylic acid;methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

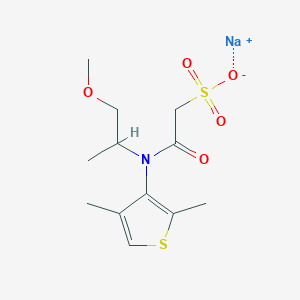

Gamma-Hydroxybutyric Acid Glucuronide is a metabolite of gamma-Hydroxybutyric Acid, which is a naturally occurring neurotransmitter and a depressant drug. Gamma-Hydroxybutyric Acid is known for its use in the treatment of narcolepsy and cataplexy, as well as its illicit use as a recreational drug and in drug-facilitated sexual assault . Gamma-Hydroxybutyric Acid Glucuronide is formed in the body through the process of glucuronidation, where gamma-Hydroxybutyric Acid is conjugated with glucuronic acid .

Vorbereitungsmethoden

The preparation of gamma-Hydroxybutyric Acid Glucuronide involves the synthesis of chemically pure standards of the compound and its deuterated analogue for chromatography . Liquid chromatography and tandem mass spectrometry are used for targeted analysis in biological samples . The synthetic route typically involves the enzymatic glucuronidation of gamma-Hydroxybutyric Acid by UDP-glucuronosyltransferase

Analyse Chemischer Reaktionen

Gamma-Hydroxybutyric Acid Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include liquid–liquid extraction, solid-phase extraction, and headspace extraction . Major products formed from these reactions include gamma-Hydroxybutyric Acid and its lactone form, gamma-Butyrolactone . The compound’s hydroxy- and carboxy-group functionality make it an appropriate substrate for enzymatic glucuronidation .

Wissenschaftliche Forschungsanwendungen

Gamma-Hydroxybutyric Acid Glucuronide has several scientific research applications, particularly in the fields of clinical and forensic toxicology . It is used as a biomarker for gamma-Hydroxybutyric Acid intoxication due to its longer half-life compared to the parent compound . The compound is also studied for its potential role in improving detection methods for gamma-Hydroxybutyric Acid in biological samples . Additionally, gamma-Hydroxybutyric Acid Glucuronide is used in pharmacokinetic and stability studies following the controlled administration of gamma-Hydroxybutyric Acid .

Wirkmechanismus

The mechanism of action of gamma-Hydroxybutyric Acid Glucuronide involves its formation through the enzymatic glucuronidation of gamma-Hydroxybutyric Acid by UDP-glucuronosyltransferase . This process increases the compound’s solubility and facilitates its excretion from the body . Gamma-Hydroxybutyric Acid itself acts on the GHB receptor and is a weak agonist at the GABA B receptor . It stimulates dopamine release at low concentrations and inhibits dopamine release at higher concentrations .

Vergleich Mit ähnlichen Verbindungen

Gamma-Hydroxybutyric Acid Glucuronide is similar to other glucuronated metabolites of gamma-Hydroxybutyric Acid, such as gamma-Hydroxyvaleric Acid Glucuronide . Other related compounds include gamma-Butyrolactone and 1,4-Butanediol, which are precursors to gamma-Hydroxybutyric Acid . The uniqueness of gamma-Hydroxybutyric Acid Glucuronide lies in its potential as a biomarker for gamma-Hydroxybutyric Acid intoxication and its longer half-life compared to the parent compound .

Eigenschaften

Molekularformel |

C11H20O9 |

|---|---|

Molekulargewicht |

296.27 g/mol |

IUPAC-Name |

(2S,3S,5R,6R)-6-(3-carboxypropoxy)-3,5-dihydroxyoxane-2-carboxylic acid;methanol |

InChI |

InChI=1S/C10H16O8.CH4O/c11-5-4-6(12)10(18-8(5)9(15)16)17-3-1-2-7(13)14;1-2/h5-6,8,10-12H,1-4H2,(H,13,14)(H,15,16);2H,1H3/t5-,6+,8-,10+;/m0./s1 |

InChI-Schlüssel |

YMUQCLSNYZFTLW-SPDKEGHISA-N |

Isomerische SMILES |

CO.C1[C@@H]([C@H](O[C@H]([C@@H]1O)OCCCC(=O)O)C(=O)O)O |

Kanonische SMILES |

CO.C1C(C(OC(C1O)OCCCC(=O)O)C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)

![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)

![1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)